molecular formula C6H5F3O2S B1682245 2-Thenoyltrifluoroacetone CAS No. 326-91-0

2-Thenoyltrifluoroacetone

Cat. No. B1682245
CAS RN: 326-91-0
M. Wt: 222.19 g/mol
InChI Key: TXBBUSUXYMIVOS-UHFFFAOYSA-N
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Description

2-Thenoyltrifluoroacetone (TTFA) is a chemical compound used pharmacologically as a chelating agent . It is an inhibitor of cellular respiration by blocking the respiratory chain at complex II . The empirical formula is C8H5F3O2S and the molecular weight is 222.18 .


Synthesis Analysis

TTFA has been incorporated as a viable technique to bind with the surface of BaMgF4:Eu3+ phosphor, proving to be an effective strategy in preparing inorganic materials . It has also been used in the synthesis of ternary terbium complexes based on fluorinated 2-thenoyltrifluoroacetone (TTFA) and N donor bidentate neutral ligands .


Molecular Structure Analysis

The structure of TTFA was determined through single crystal X-ray diffraction . The europium ion is octa-coordinated with four TTA molecules .


Chemical Reactions Analysis

TTFA is an inhibitor of respiration in animals and bacteria . In animals, TTFA binds at the quinone reduction site of succinate:ubiquinone oxidoreductase (SQR; Complex II), preventing ubiquinone from binding .


Physical And Chemical Properties Analysis

TTFA is a fine, slightly yellow crystal . It has a melting point of 40 to 44 °C and a boiling point of 96 to 98 °C at 8 mmHg . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Spectrophotometric Reagent in Iron Detection

2-Thenoyltrifluoroacetone (TTA) is used as a spectrophotometric reagent for iron(III) ion detection in aqueous solutions. It has been shown to have significant absorptivity at specific wavelengths, making it useful in the ultraviolet spectrophotometric determination of iron, even in the presence of various ions (Taketatsu & Sato, 1980).

Metal Complexation

TTA is involved in the formation of transition metal complexes. For instance, it has been used to prepare complexes with divalent and trivalent metal ions, demonstrating antioxidative actions against radicals (Ji Gui Wu, Deng & Zhong-Ning Chen, 1993).

Inhibitor of Carboxylesterase Activity

In addition to its role in metal complexation, TTA has been identified as a potent inhibitor of carboxylesterase activity. This property is significant beyond its well-known ability to inhibit mitochondrial complex II activity, suggesting a need for caution in its use (Jin Gang Zhang & Fariss, 2002).

Synthesis and Characterization of Complexes

TTA has been used in the synthesis and characterization of various metal complexes, like those involving U(VI), Fe(III), V(V), and Ca(II). These studies include in-depth spectral analyses, providing insights into the nature and properties of these complexes (Uzoukwu, 1990).

Voltammetric Studies

In voltammetric studies, TTA has been shown to be effective in the redox analysis of elements like europium, offering a method for detecting low concentrations of europium in specific solutions (Mlakar & Branica, 1991).

Graphene Oxide/Rare-Earth Hybrid Luminescent Materials

TTA has been utilized in the synthesis of luminescent materials, especially in the development of graphene oxide/rare-earth complex hybrid materials. These materials have shown potential for applications in medicine and as biological markers (Yun-chao Zhao et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The precise control of phosphors with well-defined features remains a challenging issue since its property has been closely related to the shape, surface modification, and particle size . The studies to develop microstructure under mild conditions will be of general interests . The exploitation of a simple method to assemble hybrid phosphors will be very valuable in opto-electronic industries .

properties

IUPAC Name

4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
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InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2
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InChI Key

TXBBUSUXYMIVOS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
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Molecular Formula

C8H5F3O2S
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DSSTOX Substance ID

DTXSID1059812
Record name 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-
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Molecular Weight

222.19 g/mol
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Physical Description

A yellow-tan solid with a weak odor; [MSDSonline]
Record name Thenoyltrifluoroacetone
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Boiling Point

96-98 °C at 8.00E+00 mm Hg
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Vapor Pressure

0.0069 [mmHg]
Record name Thenoyltrifluoroacetone
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Product Name

2-Thenoyltrifluoroacetone

CAS RN

326-91-0
Record name Thenoyltrifluoroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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